REACTION_CXSMILES
|
O[CH:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.ClC1C2C=CSC=2CCC1.[NH2:21][C:22]([NH2:24])=[O:23]>S(Cl)(Cl)=O.CN(C)C=O.C(N(C(C)C)CC)(C)C>[S:7]1[CH:8]=[CH:9][C:10]2[CH:2]([NH:21][C:22]([NH2:24])=[O:23])[CH2:3][CH2:4][CH2:5][C:6]1=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCCC=2SC=CC21
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1CCCC=2SC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
is poured on ice
|
Type
|
FILTRATION
|
Details
|
the product, 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, is collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |